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Compound of Interest

Compound Name: 1,1-Diethylguanidine hydrochloride

Cat. No.: B074706 Get Quote

For researchers, scientists, and drug development professionals, the guanidine group

represents a cornerstone of medicinal chemistry. Its remarkable versatility, stemming from its

ability to form strong hydrogen bonds and exist in a protonated state at physiological pH, allows

for interaction with a wide array of biological targets. This guide provides a comparative

overview of the efficacy of various guanidine-containing compounds, with a particular focus on

contextualizing the role of simpler scaffolds like 1,1-Diethylguanidine hydrochloride against

more complex, biologically active derivatives. While direct efficacy data for 1,1-
Diethylguanidine hydrochloride is sparse, its utility as a synthetic precursor underscores the

fundamental importance of the guanidinium core in generating potent therapeutic agents.

The Guanidine Core: A Foundation for Diverse
Biological Activity
The guanidinium group is a common feature in numerous natural products and clinically

approved drugs, demonstrating a broad spectrum of medicinal activities.[1][2] Its significance in

drug design arises from its capacity to engage in non-covalent interactions, such as hydrogen

bonding and charge pairing, with molecular targets like carboxylates and phosphates.[3] This

interactive potential has led to the development of guanidine-containing drugs with applications

as antibacterial, antifungal, antiviral, and anticancer agents.[3]
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1,1-Diethylguanidine Hydrochloride: A Key Synthetic
Intermediate
1,1-Diethylguanidine hydrochloride (CAS: 1114-39-2) is a simple dialkyl-substituted

guanidine derivative.[4][5] While it is primarily recognized and utilized as a crucial intermediate

in the synthesis of more complex molecules, particularly in the agrochemical and

pharmaceutical industries, its own biological efficacy is not extensively documented in publicly

available literature.[6] Its value lies in providing a foundational guanidine structure that can be

further elaborated to create compounds with specific therapeutic activities.

Comparative Efficacy of Guanidine Derivatives
The biological activity of guanidine derivatives is profoundly influenced by the nature and

position of substituents on the core guanidine structure. The following sections provide a

comparative analysis of different classes of guanidine compounds based on their reported

activities at various biological targets, drawing from published experimental data.

Diarylguanidines: Modulators of Neurological Targets
A significant amount of research has focused on N,N'-diarylguanidines as potent ligands for

sigma (σ) and NMDA receptors, which are important targets in the central nervous system.

Structure-Activity Relationship (SAR) Insights:

Sigma Receptor Affinity: The affinity of N,N'-diarylguanidines for the sigma receptor is

sensitive to the steric bulk of substituents. Increasing the size of ortho substituents larger

than an ethyl group tends to decrease affinity.[1] Hydrophobic and electroneutral substituents

are generally favored over hydrophilic, electron-donating, or electron-withdrawing groups.[1]

NMDA Receptor Affinity: For symmetrically substituted diphenylguanidines, ortho or meta

substituents on the phenyl rings generally lead to greater affinity for the NMDA receptor ion

channel site compared to para-substituted derivatives.[7]

Selectivity: The addition of small alkyl substituents on the guanidine nitrogens can

significantly reduce sigma receptor affinity while retaining NMDA receptor affinity, thereby

increasing selectivity. For instance, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine
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displays high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) but low affinity

for sigma receptors (IC50 = 2540 nM).[7]

Table 1: Comparative Receptor Binding Affinities of Selected Diarylguanidine Derivatives

Compound Target Receptor
Binding Affinity
(IC50/Ki)

Reference

N,N'-di-o-

tolylguanidine (DTG)
σ1 Receptor Ki = 69 nM [8]

σ2 Receptor Ki = 21 nM [8]

N-exo-2-norbornyl-N'-

(2-

iodophenyl)guanidine

σ Receptor IC50 = 3 nM [1]

N-1-naphthyl-N'-(3-

ethylphenyl)guanidine
NMDA Receptor High Affinity [7]

N-1-naphthyl-N'-(3-

ethylphenyl)-N'-

methylguanidine

NMDA Receptor IC50 = 36 nM [7]

σ Receptor IC50 = 2540 nM [7]

Biguanides: Cornerstones of Antidiabetic Therapy
The biguanide class, characterized by two linked guanidine moieties, is famously represented

by metformin, a first-line treatment for type 2 diabetes.

Efficacy of Metformin:

Metformin's primary mechanism of action involves the activation of AMP-activated protein

kinase (AMPK), leading to reduced hepatic glucose production and increased peripheral

glucose uptake.[9] In comparative studies, metformin has demonstrated robust glycemic

control.

A study comparing metformin with vildagliptin in elderly patients showed comparable

reductions in HbA1c (-0.75% for metformin vs. -0.64% for vildagliptin).[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14193908/
https://www.medchemexpress.com/ditolylguanidine.html
https://www.medchemexpress.com/ditolylguanidine.html
https://pubmed.ncbi.nlm.nih.gov/8295213/
https://pubmed.ncbi.nlm.nih.gov/14193908/
https://pubmed.ncbi.nlm.nih.gov/14193908/
https://pubmed.ncbi.nlm.nih.gov/14193908/
https://www.researchgate.net/publication/262879703_Synthesis_antimicrobial_activity_and_physico-chemical_properties_of_some_n-alkyldimethylbenzylammonium_halides
https://pubmed.ncbi.nlm.nih.gov/8319759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


When used in combination with vildagliptin, a more significant reduction in HbA1c was

observed compared to metformin monotherapy.[11]

Sustained-release formulations of metformin have shown comparable efficacy in reducing

HbA1c and fasting blood glucose to immediate-release formulations, but with a better

gastrointestinal side-effect profile.[12]

Guanidine-Containing Antimicrobials
The cationic nature of the guanidinium group allows for interaction with negatively charged

bacterial cell membranes, leading to membrane disruption and antimicrobial activity.

Polymeric Guanidines: Polyhexamethylene guanidine hydrochloride (PHMGH) and its

analogs have demonstrated broad-spectrum in vitro antimicrobial activity against numerous

clinical strains, including antibiotic-resistant isolates like MRSA, with minimum inhibitory

concentrations (MICs) in the range of 1-8 mg/L.[13]

Small Molecule Guanidines: Novel small-molecule compounds with a guanidine core have

shown good in vitro antibacterial activity against Staphylococcus aureus strains.[2]

Experimental Protocols
In Vitro Radioligand Displacement Assay for Receptor
Binding Affinity
This protocol is a standard method for determining the binding affinity of a test compound to a

specific receptor.

Objective: To determine the IC50 value of a test guanidine compound for a target receptor

(e.g., sigma or NMDA receptor).

Materials:

Guinea pig brain membrane homogenates (source of receptors)

Radioligand (e.g., [3H]-(+)-pentazocine for σ-1 receptors, [3H]di-o-tolylguanidine for σ-2

receptors, or [3H]MK-801 for the NMDA receptor ion channel site)[7][14]
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Test guanidine compounds at various concentrations

Non-specific binding control (e.g., high concentration of a known ligand like haloperidol)[14]

Scintillation vials and scintillation fluid

Filter paper and filtration apparatus

Incubation buffer

Procedure:

Prepare a series of dilutions of the test guanidine compound.

In a reaction tube, combine the brain membrane homogenate, the radioligand at a fixed

concentration, and either the test compound, buffer (for total binding), or the non-specific

binding control.

Incubate the mixture to allow for binding to reach equilibrium.

Rapidly filter the contents of each tube through filter paper to separate bound from unbound

radioligand.

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity in each vial using a scintillation counter.

Calculate the specific binding at each concentration of the test compound by subtracting the

non-specific binding from the total binding.

Plot the specific binding as a function of the logarithm of the test compound concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for
Antimicrobial Activity
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This assay determines the lowest concentration of an antimicrobial agent that prevents visible

growth of a microorganism.

Objective: To determine the MIC of a guanidine compound against a specific bacterial strain.

Materials:

Bacterial culture in logarithmic growth phase

Test guanidine compound

Appropriate broth medium (e.g., Mueller-Hinton broth)

96-well microtiter plates

Incubator

Procedure:

Prepare a series of two-fold dilutions of the test guanidine compound in the broth medium in

the wells of a 96-well plate.

Inoculate each well with a standardized suspension of the test bacterium.

Include a positive control well (bacteria and broth, no compound) and a negative control well

(broth only).

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound

at which there is no visible growth.
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Caption: General workflow for evaluating the efficacy of guanidine compounds.
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Caption: Structure-Activity Relationship (SAR) principles for guanidine derivatives.

Conclusion
The guanidine moiety is undeniably a privileged scaffold in medicinal chemistry, giving rise to a

diverse range of therapeutic agents. While simple derivatives like 1,1-Diethylguanidine
hydrochloride serve as essential building blocks, the true therapeutic potential is unlocked

through strategic structural modifications. The comparative analysis of diarylguanidines,

biguanides, and antimicrobial guanidines reveals that careful tuning of substituent properties is

critical for achieving high potency and selectivity for specific biological targets. Future research

in this area will undoubtedly continue to leverage the unique chemical properties of the

guanidine core to develop novel and effective therapies for a wide spectrum of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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